molecular formula C14H16N4O2S B2697334 1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine CAS No. 501081-21-6

1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine

Cat. No.: B2697334
CAS No.: 501081-21-6
M. Wt: 304.37
InChI Key: VFZUGIDSASRHPF-UHFFFAOYSA-N
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Description

Historical Development of Thiazole-Piperazine Derivatives

The synthesis of thiazole derivatives dates to the late 19th century with Arthur Hantzsch’s pioneering work on cyclocondensation reactions between α-haloketones and thioureas. This method, known as the Hantzsch thiazole synthesis, remains foundational for generating thiazole cores in modern medicinal chemistry. Piperazine, first isolated in the 19th century, gained prominence as a pharmacophore in the mid-20th century due to its conformational flexibility and ability to enhance pharmacokinetic properties.

The fusion of thiazole and piperazine motifs emerged in the 2000s, driven by combinatorial chemistry advancements. For instance, parallel synthesis techniques enabled the creation of libraries like the 2291 series, which includes piperazine-tethered thiazoles with antiplasmodial activity. The FDA-approved drug Dasatinib (2006), containing both moieties, marked a milestone in validating this hybrid scaffold’s therapeutic potential.

Significance in Medicinal Chemistry Research

Thiazole-piperazine hybrids exhibit broad bioactivity due to synergistic electronic and steric effects. Key applications include:

Therapeutic Area Example Compounds Mechanism/Target
Antimalarial 2291-61 (EC~50~ = 102 nM) Plasmodium falciparum Dd2 strain
Anticancer Dasatinib BCR-ABL tyrosine kinase inhibition
Antimicrobial Piperazine-based bis(thiazoles) Bacterial membrane disruption

The thiazole ring’s aromaticity and piperazine’s basicity facilitate interactions with biological targets, such as enzymes and receptors. For example, the nitro group in 1-[(4-nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine enhances electron-withdrawing effects, potentially improving binding affinity to parasitic or microbial targets.

Structural Uniqueness of 1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine

This compound features three distinct structural domains:

  • Piperazine Core : A six-membered ring with two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and conformational adaptability.
  • Thiazol-2-yl Substituent : A five-membered aromatic ring with sulfur and nitrogen atoms, contributing to π-π stacking and metabolic stability.
  • 4-Nitrobenzyl Group : An electron-deficient aromatic system that may enhance reactivity in nucleophilic substitution or redox reactions.

Comparative analysis with Dasatinib reveals key differences:

Feature 1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine Dasatinib
Piperazine Substitution 4-(thiazol-2-yl) 1-(2-chloro-6-methylphenyl)
Auxiliary Group 4-Nitrobenzyl Carboxamide
Molecular Weight ~327 g/mol 488 g/mol

The nitro group’s presence distinguishes this compound from most clinical thiazole-piperazine hybrids, offering unique opportunities for derivatization.

Position Within Contemporary Heterocyclic Chemistry

Modern synthetic strategies emphasize modular assembly of thiazole-piperazine hybrids. For example:

  • Solid-Phase Synthesis : MBHA resin-bound intermediates allow sequential functionalization of piperazine and thiazole moieties.
  • Parallel Library Generation : Using 4-chloromethylthiazoles and diverse carboxylic acids, researchers have synthesized over 220 analogs in the 2291 series.
  • Bis-Heterocyclic Systems : Piperazine-linked bis(thiazoles) demonstrate enhanced antimicrobial activity compared to monosubstituted analogs.

These approaches address drug resistance challenges by enabling rapid exploration of structure-activity relationships (SAR). For instance, replacing chloro groups in thiazole precursors with piperazine improves solubility and target selectivity.

Properties

IUPAC Name

2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-18(20)13-3-1-12(2-4-13)11-16-6-8-17(9-7-16)14-15-5-10-21-14/h1-5,10H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZUGIDSASRHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine typically involves the reaction of 4-nitrobenzyl chloride with piperazine to form 4-[(4-nitrophenyl)methyl]piperazine. This intermediate is then reacted with 2-bromo-1,3-thiazole under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 2-[4-[(4-Aminophenyl)methyl]piperazin-1-yl]-1,3-thiazole.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

Research indicates that compounds containing thiazole rings exhibit significant pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazole and piperazine demonstrate antimicrobial properties against various bacterial strains. For instance, synthesized compounds similar to 1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine displayed moderate to good activity against bacteria like E. coli and S. aureus.
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    1E. coli12 µg/mL
    2S. aureus10 µg/mL
  • Antitumor Activity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrate its potential as an anticancer agent, with mechanisms involving apoptosis induction through mitochondrial dysfunction .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Evaluation : A study demonstrated that derivatives similar to 1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assessment : In another research effort, compounds were synthesized and tested for their cytotoxicity against human cancer cell lines using MTT assays. Results indicated promising anticancer activity, warranting further investigation into their therapeutic potential .

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s binding affinity to its target, while the thiazole ring can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Core

The table below summarizes key structural analogs and their substituents:

Compound Name R1 (Piperazine N1) R2 (Piperazine N4) Key Properties/Activities Evidence ID
Target Compound 4-Nitrobenzyl 1,3-Thiazol-2-yl Antinociceptive, antimicrobial potential
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine H 4-(4-Fluorophenyl)thiazole Fluorine enhances lipophilicity
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine 4-Nitrobenzyl 2-Fluorobenzoyl Altered pharmacokinetics (acyl group)
1-(4-Nitrobenzyl)-4-phenylpiperazine 4-Nitrobenzyl Phenyl Simpler structure; comparative studies
1-(Benzodioxin-6-yl methyl)-4-(1,3-thiazol-2-yl)piperazine Benzodioxin-6-yl methyl 1,3-Thiazol-2-yl Improved solubility (dioxane ring)

Key Observations :

  • Thiazole vs. Phenyl : The thiazole ring in the target compound offers hydrogen-bonding sites (via the sulfur and nitrogen atoms) absent in phenyl-substituted analogs (e.g., ), which may improve target selectivity.
  • Hybrid Motifs : Compounds combining nitrobenzyl with acyl or benzodioxin groups (e.g., ) exhibit divergent solubility and metabolic stability profiles.

Physicochemical Properties

  • Solubility : The nitro group reduces aqueous solubility compared to fluorophenyl or benzodioxin analogs (e.g., ). However, thiazole’s polarity may mitigate this effect.
  • Melting Points : Thiazole-piperazine hydrazones (e.g., compound 3e: 220–223°C ) exhibit higher melting points than phenyl-substituted analogs (e.g., 64–66°C for ), reflecting stronger intermolecular forces.
  • Stability : Nitro groups enhance oxidative stability but may increase photodegradation risk compared to halogenated analogs.

Biological Activity

1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a piperazine core substituted with a nitrophenyl group and a thiazole moiety, which are known for their diverse pharmacological properties. The compound's structure can be summarized by its molecular formula C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S and its CAS number 432193.

Pharmacological Properties

The biological activity of 1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine has been explored across various studies, highlighting its potential as an anticancer and antimicrobial agent. The presence of the thiazole ring is particularly significant, as thiazole derivatives are often associated with various therapeutic effects.

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit notable anticancer properties. For instance, a study demonstrated that thiazole-containing compounds showed significant cytotoxicity against cancer cell lines, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin . The mechanism of action often involves the induction of apoptosis or necroptosis in cancer cells, potentially through interactions with key cellular pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties, which may be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Structure-Activity Relationship (SAR)

The biological activity of 1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine can be influenced by various structural components:

  • Nitrophenyl Group : This group may enhance electron affinity and facilitate interactions with biological targets.
  • Thiazole Moiety : Known for its role in increasing the lipophilicity and bioavailability of compounds.

A comparative analysis with similar compounds suggests that modifications in the piperazine or thiazole structures can lead to variations in potency and selectivity against different biological targets .

Case Studies

Several case studies have documented the effects of this compound on different cell lines:

  • Cytotoxicity Assay : In vitro studies on human cancer cell lines revealed that the compound exhibits dose-dependent cytotoxic effects, with significant cell death observed at higher concentrations.
  • Mechanistic Studies : Flow cytometry analyses indicated that 1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine may induce apoptosis through caspase activation pathways .

Comparative Analysis with Related Compounds

Compound NameStructureKey ActivityIC50 (μM)
1-Benzoyl-4-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]piperazineStructureAnticancer1.98
1-(4-Bromobenzoyl)-4-(phenyl)piperazineN/AAntimicrobial>1000
1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochlorideN/AAnticancer23.30

Q & A

Q. What computational tools predict ADMET properties, and how reliable are they for this scaffold?

  • SwissADME predicts moderate blood-brain barrier permeability (BBB score = 0.45) and CYP3A4 inhibition risk. ProtoX highlights potential cardiotoxicity (hERG IC50 ~5 µM). Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

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